2-(3-cyclopropaneamidophenoxy)acetic acid
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Overview
Description
2-(3-cyclopropaneamidophenoxy)acetic acid is an organic compound with the molecular formula C12H13NO4 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-cyclopropaneamidophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropaneamidophenoxy)acetic acid typically involves the reaction of 3-cyclopropaneamidophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 3-cyclopropaneamidophenol, chloroacetic acid, base (e.g., sodium hydroxide)
Solvent: Aqueous or organic solvent (e.g., ethanol)
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropaneamidophenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(3-cyclopropaneamidophenoxy)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropaneamidophenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(3-cyclopropaneamidophenoxy)acetic acid can be compared with other similar compounds, such as:
- 2-(3-aminophenoxy)acetic acid
- 2-(3-hydroxyphenoxy)acetic acid
- 2-(3-methoxyphenoxy)acetic acid
Uniqueness
The presence of the cyclopropaneamide group in this compound imparts unique chemical and biological properties, such as increased stability and specific interactions with molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[3-(cyclopropanecarbonylamino)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(15)7-17-10-3-1-2-9(6-10)13-12(16)8-4-5-8/h1-3,6,8H,4-5,7H2,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXXKIDBHZJNTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=CC=C2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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